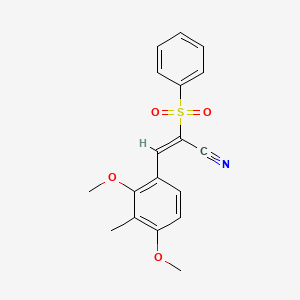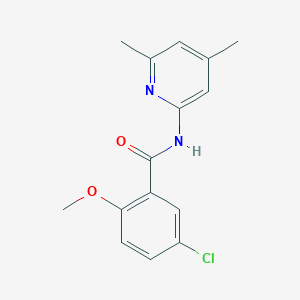![molecular formula C9H10ClN3O3 B5864244 methyl 2-{[(3-chlorophenyl)amino]carbonyl}hydrazinecarboxylate](/img/structure/B5864244.png)
methyl 2-{[(3-chlorophenyl)amino]carbonyl}hydrazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-{[(3-chlorophenyl)amino]carbonyl}hydrazinecarboxylate is a chemical compound that has been widely researched for its potential applications in various fields. This compound is also known as MCC and has been synthesized using various methods. In
Applications De Recherche Scientifique
MCC has been extensively researched for its potential applications in various fields. One of the most promising applications of MCC is in the field of cancer research. Studies have shown that MCC has anti-cancer properties and can inhibit the growth of cancer cells. MCC has also been studied for its potential use in the treatment of tuberculosis, malaria, and other infectious diseases.
Mécanisme D'action
The mechanism of action of MCC is not fully understood. However, studies have shown that MCC inhibits the activity of enzymes such as dihydrofolate reductase and thymidylate synthase, which are involved in DNA synthesis. This inhibition leads to the disruption of DNA synthesis and cell division, ultimately resulting in cell death.
Biochemical and physiological effects:
MCC has been shown to have both biochemical and physiological effects. Biochemically, MCC inhibits the activity of enzymes involved in DNA synthesis, as mentioned earlier. Physiologically, MCC has been shown to induce apoptosis or programmed cell death in cancer cells. MCC has also been shown to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
MCC has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. MCC is also stable and has a long shelf life. However, there are also some limitations to using MCC in lab experiments. MCC is toxic and must be handled with care. It also has low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for research on MCC. One direction is to explore its potential use in combination with other anti-cancer drugs. Another direction is to investigate its potential use in the treatment of other diseases such as tuberculosis and malaria. Additionally, further research is needed to fully understand the mechanism of action of MCC and its potential side effects.
Conclusion:
In conclusion, MCC is a chemical compound that has been extensively researched for its potential applications in various fields. It can be synthesized using various methods and has been shown to have anti-cancer and anti-inflammatory properties. MCC has several advantages for lab experiments but also has limitations. There are several future directions for research on MCC, including its potential use in combination with other drugs and its use in the treatment of other diseases.
Méthodes De Synthèse
MCC can be synthesized using various methods. One of the most commonly used methods is the reaction between 3-chloroaniline and methyl hydrazinecarboxylate. The reaction takes place in the presence of a catalyst such as palladium on carbon and yields MCC as a white crystalline solid. Other methods of synthesis include the reaction between 3-chloroaniline and methyl hydrazinecarboxylate in the presence of a base such as sodium hydroxide.
Propriétés
IUPAC Name |
methyl N-[(3-chlorophenyl)carbamoylamino]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O3/c1-16-9(15)13-12-8(14)11-7-4-2-3-6(10)5-7/h2-5H,1H3,(H,13,15)(H2,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBRBJGXFAKPJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NNC(=O)NC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(benzylamino)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B5864170.png)
![N,N'-[(4-methoxyphenyl)methylene]bis(3-methoxybenzamide)](/img/structure/B5864176.png)

![3-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5864186.png)
![4-chloro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5864192.png)


![4-[5-(4-formyl-2-methoxyphenoxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B5864206.png)
![6-cyclopentyl-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5864210.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B5864214.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-(4-methoxyphenyl)urea](/img/structure/B5864236.png)

